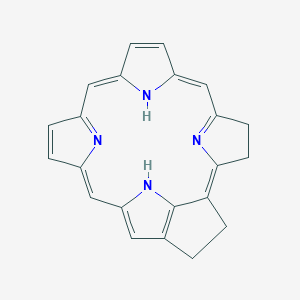

Phorbine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

24861-47-0 |

|---|---|

Fórmula molecular |

C22H18N4 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene |

InChI |

InChI=1S/C22H18N4/c1-7-20-21-8-6-18(25-21)11-16-3-2-14(23-16)10-15-4-5-17(24-15)12-19-9-13(1)22(20)26-19/h2-5,9-12,23,26H,1,6-8H2 |

Clave InChI |

ZFVPUXOTXTUDQH-UHFFFAOYSA-N |

SMILES |

C1CC2=C3CCC(=N3)C=C4C=CC(=CC5=NC(=CC6=CC1=C2N6)C=C5)N4 |

SMILES canónico |

C1CC2=C3CCC(=N3)C=C4C=CC(=CC5=NC(=CC6=CC1=C2N6)C=C5)N4 |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for Phorbine and Its Analogs

Classical Approaches in Phorbine Nucleus Synthesis

Early efforts in constructing the this compound nucleus laid the groundwork for subsequent advancements. A landmark achievement in this field was Robert Burns Woodward's magisterial synthesis of chlorin (B1196114) e6 trimethyl ester, a formal precursor to chlorophylls (B1240455) thegoodscentscompany.com. This extensive synthesis, comprising 46 steps, strategically employed methods such as hydrogenation for reduction and Friedel-Crafts acylation for carbon-carbon bond formation thegoodscentscompany.com.

Another classical strategy involved the preparation of meso-tetraphenylchlorin, where early methods focused on separating the chlorin product from mixtures obtained via Rothemund or Adler-Longo syntheses. Subsequent conversion to zinc chelates facilitated their chromatographic separation thegoodscentscompany.com. Battersby's pioneering route to chlorins utilized a "2 + 2" reaction, combining a tetrahydrodipyrrin with a dipyrromethane, followed by a copper-mediated oxidation step thegoodscentscompany.com. Furthermore, photochemical ring closure of seco systems played a central role in certain early chlorin formation pathways thegoodscentscompany.com. The construction of the this compound backbone itself is a multi-step process csic.es. More recently, Brønsted acid-promoted alkylation/cyclization cascade reactions of pyrroles have been shown to efficiently yield functionalized cyclopenta[b]pyrroles, which are components of the this compound chromophore nih.gov. The Nazarov cyclization has also been exploited for the formation of the isocyclic ring within the chlorophyll (B73375) skeleton nih.gov.

Preparation of this compound Derivatives and Precursors

The preparation of this compound derivatives and precursors is essential for exploring their diverse applications and understanding their structure-activity relationships. This compound derivatives are known to be diterpene esters wikipedia.org. Research efforts often involve the synthesis of novel this compound derivatives to investigate their therapeutic potential, particularly in areas like cancer treatment wikipedia.org.

A key precursor, methyl pyropheophorbide a, can be derived from chlorophyll a through a sequence of demetalation, transesterification (replacing the phytol (B49457) chain with methanol), and pyrolytic removal of the 132-carbomethoxy group thegoodscentscompany.com. Pheophorbide derivatives can also be obtained through chemical modifications such as hydrobromic acid treatment, reduction, or acetylation uni.lu. For instance, 9-desoxo-9-hydroxy-pheophorbide can be synthesized by reducing pheophorbide with sodium borohydride (B1222165) (NaBH4) wikipedia.org.

The synthesis of this compound derivatives with oligoethylene glycol substituents has been achieved using methyl pheophorbide a as a starting material nih.gov. Similarly, chlorin e6 derivatives with oligoethylene glycol substituents at positions 15 and 17 were prepared by opening the exocyclic ring of phorbin derivatives through reaction with methylamine (B109427) nih.gov. A series of mono-, di-, tetra-, and hexacationic esters of pyropheophorbide a/b have also been successfully synthesized from chlorophyll a/b, demonstrating the versatility of these natural compounds as starting materials for diverse derivatives guidetopharmacology.orgamericanelements.com. Simpler this compound and 131-oxothis compound macrocycles, lacking peripheral substituents other than a geminal dimethyl group, have been synthesized as benchmark molecules for fundamental spectral and photophysical studies quizgecko.com.

Chlorophylls serve as abundant natural sources for the preparation of various this compound derivatives. The core skeleton of all chlorophylls is this compound quizgecko.com. Common chlorophyll-derived phorbines include methyl pyropheophorbide a thegoodscentscompany.com.

The conversion of chlorophylls under alkaline conditions typically involves the hydrolysis of the ester bond at C173, leading to the release of phytol and the replacement of the central magnesium ion with two protons, thereby producing pheophorbides wikipedia.org. Concurrently, the nucleophilic center at C131 is susceptible to enolization under alkaline conditions wikipedia.org. Semisynthesis, a strategy that leverages the vast natural abundance of chlorophyll macrocycles, is a highly attractive route for accessing a wide array of chlorophyll derivatives thegoodscentscompany.com. Chlorin e6 trimethyl ester, for example, is considered a formal precursor in the synthesis of chlorophylls thegoodscentscompany.com.

Further examples of chlorophyll-derived this compound synthesis include the preparation of phorbines and chlorins bearing oligoethylene glycol substituents, utilizing methyl pheophorbide a and its derivatives as initial materials nih.gov. Additionally, the synthesis of cationic pyropheophorbides a/b from chlorophyll a/b showcases the chemical modifications possible to create derivatives with altered properties, such as enhanced DNA binding guidetopharmacology.orgamericanelements.com. Chlorophyll a and chlorophyll b themselves are magnesium derivatives of the this compound skeleton easychem.orgalfa-chemistry.comalfa-chemistry.com.

Structural Elucidation and Advanced Spectroscopic Methodologies in Phorbine Chemistry

Electronic Absorption and Emission Spectroscopy Methodologies for Phorbines

Ultraviolet-Visible Spectroscopy in Phorbine Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for probing the electronic structure and conjugation within this compound molecules technologynetworks.com. The characteristic absorption spectra of phorbines, akin to other chlorophyll-like compounds, are a direct consequence of their extended π-electron systems rsc.orggoogle.com. The presence of the isocyclic ring in this compound, a defining feature also found in chlorophylls (B1240455), significantly influences its spectral properties rsc.org.

Detailed research findings on this compound derivatives highlight their distinct absorption patterns. For instance, a specific bacteriochlorophyll (B101401) derivative, which shares the this compound skeleton, exhibits strong absorption peaks in methanol (B129727) at 747 nm, 516 nm, 384 nm, and 330 nm. The molar absorptivity (ε) at 747 nm for this derivative was determined to be 1.2 x 10⁵ mol⁻¹ cm⁻¹ newdrugapprovals.org. Another this compound derivative displayed similar absorption maxima at 748 nm, 517 nm, 385 nm, and 332 nm newdrugapprovals.org. These prominent absorption bands in the visible and near-infrared regions are critical for understanding their photophysical behavior and potential applications, such as in photodynamic therapy google.comnewdrugapprovals.orggoogle.com.na.

Table 1: Representative UV-Vis Absorption Peaks of this compound and Related Derivatives

| This compound Derivative | Solvent | Maximum Absorption Wavelengths (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at 747 nm | Reference |

| Bacteriochlorophyll derivative | Methanol | 747, 516, 384, 330 | 1.2 x 10⁵ | newdrugapprovals.org |

| This compound derivative (unspecified) | Methanol | 748, 517, 385, 332 | Not specified | newdrugapprovals.org |

| Porphyrin derivative aggregate (high molecular weight) | Water | 365, 505, 537, 575, 615 | Not specified | google.com.na |

Fluorescence and Phosphorescence Spectroscopic Investigations of Phorbines

Fluorescence spectroscopy is a powerful tool for characterizing the emission properties, excited state lifetimes, and molecular interactions of this compound compounds fiveable.melibretexts.org. This compound derivatives, like many chlorophyll-like molecules, are known for their fluorescent and photosensitizing capabilities google.comgoogle.com.naresearchgate.net. Key parameters such as fluorescence quantum yields (Φf) are crucial for evaluating their photophysical efficiency google.comfiveable.meresearchgate.net. For instance, in studies involving this compound 10, the fluorescence quantum yield of chlorin (B1196114) Zn-11 (a structurally related compound) was used as a standard, with a Φf of 0.065 google.com. Time-resolved fluorescence studies can further elucidate excited state lifetimes and identify the presence of multiple emitting species within a sample fiveable.me.

Phosphorescence, a distinct luminescence phenomenon, arises from a spin-forbidden transition from an excited triplet state to the ground state, resulting in significantly longer emission lifetimes compared to fluorescence fiveable.melibretexts.orgphotonics.comebsco.com. While specific phosphorescence data for the parent this compound compound is less extensively detailed in current literature, the principles of phosphorescence spectroscopy are applicable to this compound chromophores and their derivatives. This technique measures the emission spectrum and lifetime of phosphorescent materials, providing insights into their triplet state energetics fiveable.mephotonics.com. The energy difference between singlet and triplet states can be inferred from the distinct wavelength shifts observed between absorption, fluorescence, and phosphorescence bands, with phosphorescence typically occurring at longer wavelengths due to the lower energy of the excited triplet state libretexts.org. This compound derivatives have been explored for their biological applications, such as tumor localization, utilizing techniques like nitrogen-pulsed laser spectrofluorometry, demonstrating their high affinity for tumor tissues, particularly hydroxylated this compound derivatives and hydrophobic metallophorbines nih.gov.

Spectroscopic Techniques for Investigating this compound Aggregation Phenomena

The aggregation of porphyrin and related macrocycles, including phorbines, profoundly impacts their spectroscopic characteristics acs.orgworldscientific.comscispace.com. Spectroscopic methods, particularly UV-Vis and fluorescence spectroscopy, are highly effective in detecting and characterizing these aggregation phenomena. Changes in the UV-Vis absorption spectrum, such as shifts in absorption maxima or the emergence of new bands (e.g., J-aggregates or H-aggregates), serve as clear indicators of aggregation google.com.naacs.org. For example, high molecular weight aggregates of certain porphyrin derivatives have been observed to exhibit distinct absorption peaks in water at approximately 365 nm, 505 nm, 537 nm, 575 nm, and 615 nm google.com.na.

Fluorescence spectroscopy also provides valuable insights into aggregation, often manifesting as a quenching of fluorescence intensity or shifts in emission maxima as molecules associate researchgate.netkeio.ac.jp. Studies on cationic pyropheophorbides, which are this compound derivatives, have shown their propensity to form oligomeric aggregates in aqueous solutions keio.ac.jp. The extent of this aggregation can be concentration-dependent, with some derivatives existing as monomers at lower concentrations but forming oligomeric aggregates at higher concentrations keio.ac.jp. The interaction of these aggregated this compound derivatives with biological molecules, such as DNA, has been investigated using techniques like fluorescence energy transfer, highlighting the importance of understanding their aggregation behavior in various environments keio.ac.jp.

Vibrational Spectroscopy for this compound Molecular Architecture Assessment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in elucidating the molecular structure, bonding, and functional group composition of this compound compounds isuct.ruresearchgate.netarxiv.org.

Infrared (IR) Spectroscopy in this compound Analysis

IR spectroscopy offers critical information regarding the molecular architecture of phorbines, particularly for identifying characteristic functional groups and assessing their conjugation within the macrocycle google.comisuct.ruresearchgate.net. A key diagnostic feature in the IR spectrum of phorbines is the carbonyl stretch (νmax). For this compound 10, a carbonyl stretch was reported at 1701 cm⁻¹ (KBr) google.com. This can be compared to related compounds, such as 13-acetylchlorin 8, which exhibits a carbonyl stretch at a slightly higher wavenumber of 1728 cm⁻¹ (KBr) google.com. The precise position of this carbonyl stretch provides insights into the extent of conjugation of the keto group with the macrocyclic system google.com.

Furthermore, IR spectra can confirm the successful introduction of specific substituents. For instance, aminomethylated this compound derivatives display characteristic C-H stretching vibrations corresponding to CH₂N(CH₃)₂ fragments, along with noticeable shifts in the 13(1)-keto group stretching vibrations upon substitution isuct.ru. General IR absorption peaks for porphyrin derivatives, which are structurally related to phorbines, can be observed in the infrared spectrum at approximately 3.0, 3.4, 6.4, 7.1, 8.1, 9.4, 12, and 15 microns google.com.na. Additionally, for free base porphyrins, the N-H bond stretching and bending frequencies are typically found around 3300-3400 cm⁻¹ and approximately 960 cm⁻¹, respectively researchgate.net.

Table 2: Infrared Spectroscopic Data for this compound and Related Compounds

| Compound / Derivative | Functional Group/Vibration | Wavenumber (cm⁻¹) | Medium | Reference |

| This compound 10 | Carbonyl stretch (νmax) | 1701 | KBr | google.com |

| 13-Acetylchlorin 8 | Carbonyl stretch (νmax) | 1728 | KBr | google.com |

| Aminomethylated this compound Derivatives | C-H stretching (CH₂N(CH₃)₂) | Present | Not specified | isuct.ru |

| Porphyrin derivatives (general) | N-H stretching | 3300-3400 | Not specified | researchgate.net |

| Porphyrin derivatives (general) | N-H bending | ~960 | Not specified | researchgate.net |

| Porphyrin derivative aggregate | Absorption peaks (microns) | 3.0, 3.4, 6.4, 7.1, 8.1, 9.4, 12, 15 | Not specified | google.com.na |

Raman Spectroscopy for this compound Skeletal Investigations

Raman spectroscopy is a powerful technique for elucidating the vibrational modes and skeletal architecture of molecules arxiv.orgacs.orgnih.gov. Resonance Raman spectroscopy, in particular, is highly effective for analyzing porphyrin and hydroporphyrin macrocycles, including phorbines, due to its ability to selectively enhance vibrations associated with the chromophore worldscientific.comacs.orgnih.gov.

Research utilizing resonance Raman spectroscopy has provided significant insights into the structural characteristics of synthetic phorbines and oxophorbines. These studies have revealed details about their core distortions and how their frameworks change in comparison to simpler porphine (B87208) and chlorin structures acs.org. Findings indicate that this compound macrocycles exhibit a slight deviation from planarity, with the degree of distortion increasing along the series: porphine < chlorin < oxochlorin < this compound < oxothis compound acs.org. Raman spectroscopy has also been instrumental in determining specific bond distances and angles within the this compound framework, such as the elongated Cβ-Cβ bond distance in the pyrroline (B1223166) ring, which is attributed to sp3 versus sp2 hybridization acs.org. The incorporation of the exocyclic ring (ring E) into a chlorin to form a this compound leads to notable alterations in bond angles throughout the entire macrocycle, further emphasizing the utility of Raman spectroscopy in structural assessment acs.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a well-established and highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals acs.orgscispace.comfrontiersin.org. Although the parent this compound molecule is typically diamagnetic, its derivatives or systems involving phorbines can generate paramagnetic intermediates or stable radicals that are amenable to EPR analysis acs.orgscispace.comfrontiersin.org.

EPR spectroscopy is particularly valuable for identifying and analyzing radical intermediates that frequently arise during electron-transfer reactions frontiersin.org. For instance, in studies involving photosensitizers, some of which are related to phorbines, EPR spectroscopy has been successfully employed to detect photoinduced radicals, such as nitride radicals, generated under laser irradiation. These radicals are crucial for understanding the photodynamic mechanisms of such compounds acs.org. A significant advantage of EPR is its ability to characterize stable paramagnetic states without being limited by the size of the biomolecule, as the detection is focused solely on the paramagnetic moiety itself and any directly interacting components frontiersin.org. The technique can provide detailed information regarding the g-tensor and anisotropic hyperfine couplings of these paramagnetic species frontiersin.org. Furthermore, EPR (also referred to as ESR) spectroscopy has indicated antiferromagnetic interactions between unpaired electrons in certain polyradical derivatives related to phorbines keio.ac.jp.

Spin-Orbit Coupling Investigations in this compound Complexes

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin angular momentum and its orbital angular momentum. This interaction plays a crucial role in determining the electronic structure, spectroscopic properties, and excited-state dynamics of molecules, particularly those containing heavy atoms or exhibiting significant π-electron delocalization. For organic molecules like this compound, which lack heavy metal centers in its parent form, intrinsic spin-orbit coupling effects are generally weaker compared to metalloporphyrins or complexes containing heavier elements.

Despite its fundamental importance in understanding the photophysical behavior of tetrapyrroles, direct, dedicated experimental or theoretical investigations specifically detailing spin-orbit coupling in the parent this compound compound are not extensively documented in the provided literature. Research in this area tends to focus on metal-coordinated this compound derivatives, such as chlorophylls and their synthetic analogs, where the central metal ion (e.g., magnesium in chlorophyll) or other heavy-atom substituents significantly enhance spin-orbit coupling, influencing processes like intersystem crossing (S1→T1) core.ac.uk.

Table 1: Reported Spin-Orbit Coupling Data for this compound (Parent Compound)

| Parameter/Investigation Type | This compound (Parent Compound) | Notes |

| Direct SOC Measurements | Not explicitly reported | Research typically focuses on metallated or substituted this compound derivatives where SOC effects are more pronounced. |

| Theoretical Calculations | Not explicitly reported | Computational studies on related tetrapyrroles infer SOC contributions to electronic structure, but specific data for parent this compound are limited. |

| Influence on Intersystem Crossing | Implied but not quantified | SOC is a fundamental factor in intersystem crossing, but specific rates or efficiencies for parent this compound are not detailed. |

X-ray Crystallography and Diffraction Studies of this compound Structures

X-ray crystallography and diffraction studies are indispensable tools for elucidating the precise three-dimensional atomic arrangement of crystalline materials, providing critical insights into molecular geometry, bonding, and intermolecular interactions anton-paar.comnih.gov. For the parent chemical compound this compound, obtaining high-quality single crystals suitable for X-ray diffraction can be challenging, and published crystal structures specifically for the unsubstituted this compound are not widely reported in the current literature.

This compound itself is a cyclic tetrapyrrole, characterized by a porphyrin-like macrocycle with an additional fused cyclopentane (B165970) ring nih.gov. Its structural characteristics are fundamental to the broader class of phorbines, which include chlorophylls rsc.org. While the exact crystal structure of the parent this compound is not explicitly detailed in the search results, the structural elucidation of its derivatives, such as ethyl chlorophyllide a dihydrate, has been achieved through X-ray crystallography, providing a basis for understanding the core this compound framework uc.ptfrontierspecialtychemicals.com. These studies on derivatives confirm the general planarity of the macrocyclic system, a common feature among porphyrin-related compounds, though distortions like "ruffling" or "doming" can occur in more complex substituted porphyrins mdpi.com.

The absence of readily available specific X-ray crystallographic data for the parent this compound in the provided sources suggests that research efforts have predominantly focused on the more complex and biologically active this compound derivatives. Structural information for the parent compound is often inferred from these related structures or from theoretical modeling. X-ray diffraction studies on related macrocycles, such as porphine, reveal monoclinic crystal systems with specific space groups and molecular packing arrangements, indicating the type of detailed structural information that would be sought for this compound itself mdpi.com.

Table 2: X-ray Crystallography and Diffraction Findings for this compound (Parent Compound)

| Structural Parameter/Finding | This compound (Parent Compound) | Notes |

| Crystal Structure | Not explicitly reported | Direct crystal structure data for the unsubstituted parent this compound is not detailed in the provided sources. |

| Crystal System | Not explicitly reported | Inferred from related tetrapyrroles (e.g., porphine is monoclinic), but specific to this compound is not available. |

| Unit Cell Parameters | Not explicitly reported | No specific unit cell dimensions or angles for parent this compound are found. |

| Molecular Conformation | Planar macrocycle (inferred) | Based on the known planarity of related tetrapyrroles and derivatives, though distortions can occur. |

| Intermolecular Interactions | Not explicitly reported | Details on crystal packing or specific intermolecular interactions for parent this compound are not available. |

Reactivity and Mechanistic Investigations of Phorbine Compounds

Reaction Mechanisms Involving the Phorbine Macrocycle

The this compound macrocycle, a derivative of porphyrin, exhibits a rich and varied reactivity profile centered on its extended π-conjugated system. The reactivity is largely governed by the aromatic character of the macrocycle and the specific substituents at its periphery. Reactions can be broadly categorized into electrophilic and nucleophilic transformations, as well as metal-mediated cross-coupling reactions on functionalized side chains.

Electrophilic substitution reactions typically occur at the electron-rich meso-positions of the macrocycle. A classic example is the Vilsmeier formylation, which utilizes a reagent like dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce a formyl group (-CHO) onto a meso-position. nih.gov The regioselectivity of such reactions can be influenced by the steric hindrance of the reagents; bulkier Vilsmeier reagents have been shown to favor substitution at the less hindered β-positions. nih.gov

Nucleophilic additions to the this compound macrocycle are also prevalent, particularly when the ring is activated. Strong nucleophiles, such as organolithium or Grignard reagents, can attack the meso-positions, leading to the formation of phlorins or porphodimethenes. nih.gov Furthermore, the oxidation of metalloporphyrin systems to their π-cation radicals significantly enhances their susceptibility to nucleophilic attack. nih.gov

The peripheral functional groups of this compound derivatives serve as handles for a wide array of transformations. For instance, formyl groups introduced via Vilsmeier formylation can undergo subsequent reactions such as oxidations, reductions, and various nucleophilic additions, allowing for extensive modification of the macrocycle's periphery. nih.gov

This compound Ring Transformations and Rearrangements

The structural integrity of the this compound ring can be altered through various chemical rearrangements, leading to ring contraction or expansion. These transformations are often synthetically useful for creating novel macrocyclic structures. While specific examples for the this compound core are highly specialized, the principles of classic organic rearrangements can be applied.

One such relevant transformation is the Wolff rearrangement, which involves the conversion of an α-diazo ketone into a ketene. harvard.edulibretexts.org This reaction can be induced thermally, photochemically, or with metal catalysts like silver(I) salts. harvard.edu In the context of a this compound derivative bearing a cyclic ketone fused to the macrocycle, a Wolff rearrangement could theoretically be employed to achieve a ring contraction, creating a more strained or functionally distinct system. libretexts.org

Conversely, ring expansion reactions can also be utilized to modify the macrocyclic core. The Tiffeneau-Demjanov rearrangement, for example, is a well-established method for expanding cyclic ketones by one carbon atom. msu.edu This process typically involves the formation of a cyanohydrin from a ketone, followed by reduction and diazotization to generate a carbocation that initiates the rearrangement. Applying such a sequence to a ketone integrated into the this compound framework could expand the ring, thereby altering its electronic and conformational properties. msu.edu Another powerful tool for ring expansion is the pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, which can be used to expand a ring adjacent to the diol functionality. libretexts.org

Photoreactivity of this compound Systems

The photoreactivity of phorbines is central to their utility in various light-driven processes. Upon absorption of light, the this compound molecule is promoted to an electronically excited state, from which it can undergo several competing deexcitation processes.

Following photoexcitation to an initial singlet excited state (S₁), a this compound molecule can relax back to the ground state (S₀) through several pathways. One common pathway is fluorescence, which involves the radiative emission of a photon. The lifetime of this S₁ state is typically on the nanosecond timescale. nih.gov

The specific deexcitation pathway can be influenced by the solvent environment. For instance, in non-polar solvents, some excited molecules may undergo twisting around a C=C bond, leading to a conical intersection that facilitates rapid non-radiative decay. researchgate.net In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can become a dominant deexcitation channel. researchgate.net

The excited states of this compound systems are potent redox species, capable of participating in both electron and energy transfer processes. These phenomena are fundamental to applications in artificial photosynthesis and molecular electronics. researchgate.net

Energy Transfer: In a system where a this compound (donor) is linked to another chromophore (acceptor) with a lower-lying excited state, singlet-singlet energy transfer can occur. Upon excitation of the this compound, the energy can be transferred to the acceptor, causing the this compound to return to its ground state while exciting the acceptor. In a covalently linked porphyrin-fullerene dyad studied in toluene (B28343), the porphyrin's first excited singlet state was observed to decay in approximately 20 ps due to efficient singlet-singlet energy transfer to the fullerene moiety. osti.govelsevierpure.com

Electron Transfer: Photoinduced electron transfer (PET) involves the transfer of an electron from an excited donor to an acceptor, or from a donor to an excited acceptor, resulting in a charge-separated state. researchgate.net The feasibility and rate of PET are governed by the free energy change of the reaction and the reorganization energy of the system, as described by Marcus theory. researchgate.net

The solvent polarity plays a critical role in determining the dominant photophysical process. In systems capable of both energy and electron transfer, polar solvents can stabilize the resulting charge-separated state, making electron transfer more favorable. For example, in the porphyrin-fullerene dyad mentioned earlier, changing the solvent from toluene to the more polar benzonitrile (B105546) introduced a competitive photoinduced electron transfer pathway from the porphyrin excited state to the fullerene. osti.govelsevierpure.com This resulted in the formation of a charge-separated state with a quantum yield approaching unity. osti.govelsevierpure.com

The following table summarizes key kinetic data for these processes in different environments.

| System | Solvent | Process | Rate Constant (s⁻¹) | Charge-Separated State Lifetime (ps) |

| Free-base Porphyrin-Fullerene Dyad | Toluene | Energy Transfer | ~5 x 10¹⁰ | N/A |

| Free-base Porphyrin-Fullerene Dyad | Benzonitrile | Electron Transfer | - | 290 |

| Zinc Porphyrin-Fullerene Dyad | Benzonitrile | Electron Transfer | - | 50 |

| AlPor-Ph-PPor⁺ Heterodimer | o-dichlorobenzene | Energy Transfer | 2.9 x 10⁹ | - |

| AlPor-Ph-PPor⁺ Heterodimer | o-dichlorobenzene | Electron Transfer | 5 x 10⁹ | - |

Data sourced from references osti.govelsevierpure.comumn.edu.

Oxidative and Reductive Reactivity of Phorbines

The extended π-system of the this compound macrocycle makes it susceptible to both oxidation and reduction reactions, which typically involve the addition or removal of electrons from the highest occupied molecular orbital (HOMO) or to the lowest unoccupied molecular orbital (LUMO), respectively.

Oxidation of phorbines, often achieved chemically or electrochemically, leads to the formation of a π-cation radical. nih.gov In this species, the positive charge and unpaired electron are delocalized over the entire macrocycle. These cation radicals are often key intermediates in reaction mechanisms, for example, by rendering the macrocycle more susceptible to nucleophilic attack. nih.gov

Reduction of the this compound ring results in the formation of a π-anion radical. Further reduction can lead to the formation of a dianion. These reduced species are highly reactive and are important intermediates in various chemical transformations. The redox potentials for these processes are sensitive to the central metal ion (if any), peripheral substituents, and the solvent.

Coordination Chemistry of Phorbine Macrocycles

Metalation Reactions and Factors Governing Metal Ion Insertion

The incorporation of a metal ion into the phorbine macrocycle is a critical step in the formation of functional metallophorbines. This process is governed by a complex interplay of kinetic and thermodynamic factors, as well as the surrounding chemical environment.

The metalation of this compound macrocycles, like other porphyrinoids, is influenced by several factors that dictate the reaction's speed and spontaneity. Kinetic studies, often employing techniques like electronic absorption spectroscopy and the stopped-flow method, reveal that the rate of metal insertion can be significantly modulated by the nature of the metal ion and the macrocycle's structure. researchgate.netnih.gov

The reaction medium plays a decisive role in the metalation of this compound macrocycles. nih.gov The solvent can influence the reaction in several ways:

Metal Ion Activation/Deactivation: The solvent can either facilitate or hinder the reaction by altering the reactivity of the incoming metal ion. researchgate.net Strong interactions between the metal ion and solvent molecules can retard the metalation process. nih.gov

Macrocycle Interaction: Solvents can form hydrogen bonds with the pyrrolenine nitrogens of the this compound ring. This interaction can increase steric hindrance, raising the activation energy. Conversely, it may also increase the exposure of the nitrogens, making the macrocycle more susceptible to metal ion attack. nih.gov

Conformational Changes: Solvent-macrocycle interactions can induce conformational changes that affect the activation enthalpy of the reaction. nih.gov

Counterions associated with the metal salt are also crucial participants in the metalation reaction. They can act as either inhibitors or activators, significantly impacting the reaction kinetics. researchgate.netnih.gov The choice of counterion is important as it can influence the structure and symmetry of the final complex. nih.gov For instance, weakly coordinating counterions are often used in kinetic studies to minimize interference with the metal insertion process. researchgate.net The interplay between the metal ion, counterion, and solvent is a critical consideration in understanding and controlling this compound metalation reactions. researchgate.netnih.gov

Synthesis and Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a this compound derivative with a suitable metal salt in an appropriate solvent. mdpi.com Metal precursors can include metal chlorides, bromides, iodides, or salts with non-coordinating anions like perchlorate (B79767) or hexafluorophosphate. rsc.org The choice of precursor can influence the final product; for example, using metal halides can lead to halide-bridged dimers, whereas precursors without strongly coordinating ligands can yield bis-chelate complexes. rsc.org In some cases, a metal ion can act as a template to direct the synthesis of the macrocycle itself, a process known as a template reaction. wikipedia.org

Once synthesized, the characterization of these complexes is essential to confirm their structure and purity. A variety of analytical techniques are employed:

X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles within the complex. rsc.orgnih.gov

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to probe the structure and electronic environment of the complex. mdpi.comresearchgate.net For example, in FTIR spectroscopy, the appearance of new bands, such as a metal-nitrogen (M-N) bond vibration, and shifts in existing bands, like the C=N stretching frequency, indicate coordination. researchgate.netmdpi.com

Elemental Analysis and Molar Conductance: These methods help to confirm the stoichiometry and electrolytic nature of the complexes. mdpi.comresearchgate.net

Ligand Field Effects and Electronic Structure Perturbations in this compound Complexes

The coordination of a metal ion within the this compound macrocycle significantly perturbs the electronic structure of both the metal and the ligand. Ligand Field Theory (LFT) is used to describe the bonding and orbital arrangement in these coordination complexes. wikipedia.org The this compound macrocycle creates a ligand field that removes the degeneracy of the metal's d-orbitals. libretexts.org The magnitude of this energy splitting, known as the ligand field strength (10 Dq), is a key parameter that influences the complex's properties. researchgate.net

Coordination Modes and Geometries in this compound-Metal Interactions

The coordination number and geometry of a metal complex are determined by the number of ligands attached to the central metal ion. csbsju.edu In metallophorbines, the macrocycle itself typically acts as a tetradentate ligand, coordinating to the metal ion through its four central nitrogen atoms. This generally leads to a square planar or square pyramidal geometry in the primary coordination sphere. libretexts.org

The metal ion can also coordinate with one or two additional axial ligands, perpendicular to the plane of the macrocycle. This results in five-coordinate (square pyramidal) or six-coordinate (octahedral) geometries. researchgate.netlibretexts.org The specific geometry adopted depends on several factors, including the size and electronic configuration of the metal ion, the nature of the axial ligands, and steric constraints. csbsju.edumdpi.com For example, five-coordinate ClFe(III)pheophorbides have been shown to be better structural models for chlorophylls (B1240455) than four-coordinate Ni(II)pheophorbides. nih.gov In some cases, particularly with larger or more flexible macrocycles, the metal ion may coordinate outside the macrocyclic cavity. gla.ac.uk The coordination geometry plays a critical role in determining the chemical and physical properties of the complex. nih.gov

| Coordination Number | Common Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

This table shows common geometries associated with different coordination numbers in transition metal complexes. csbsju.edu

Spectroscopic Probes of Metal-Phorbine Interactions

Spectroscopy is a powerful tool for investigating the interactions between metal ions and the this compound macrocycle. Different techniques provide complementary information about the structure, bonding, and electronic properties of the resulting complexes.

UV-Visible (UV-Vis) Absorption Spectroscopy: This is one of the most common methods for studying this compound complexes. researchgate.net The electronic absorption spectrum of a this compound is characterized by an intense Soret (or B) band in the near-UV region (around 400 nm) and several weaker Q bands in the visible region. researchgate.net Upon metalation, the Q band region simplifies, and the positions of both the Soret and Q bands shift, providing clear evidence of metal insertion. researchgate.netnih.gov These shifts are sensitive to the identity of the central metal ion and the axial ligands. nih.gov

Infrared (IR) and Resonance Raman (RR) Spectroscopy: Vibrational spectroscopy probes the bonding within the complex. IR spectroscopy can identify the coordination of the metal by observing shifts in the vibrational frequencies of the macrocycle and the appearance of new bands corresponding to metal-ligand vibrations. kpi.ua For example, an IR band above 1600 cm⁻¹ in metallochlorins is sensitive to the metal, its spin state, and coordination number. nih.gov Resonance Raman spectroscopy can selectively enhance vibrations coupled to electronic transitions, providing detailed information about the structure of the chromophore. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for elucidating the detailed structure of this compound complexes in solution. nih.govfrontiersin.org The insertion of a metal ion causes significant changes in the chemical shifts of the macrocycle's protons. ismar.org The pattern of these shifts provides information about the coordination environment and the electronic structure of the complex. ismar.orguni-muenchen.de For diamagnetic metal complexes, high-resolution spectra can be obtained, allowing for detailed structural analysis.

Theoretical and Computational Chemistry Studies of Phorbine

Quantum Chemical Calculations of Phorbine Electronic Structure

Quantum chemical calculations are foundational for understanding the electronic structure of molecules, including phorbines. These methods aim to solve the electronic Schrödinger equation, providing detailed information about electron densities, energies, and molecular geometries. wikipedia.orgresearchgate.net

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic ground state of molecules, offering a favorable balance between computational cost and accuracy for many systems. researchgate.netrsc.orgfortunejournals.com DFT calculations have been applied to this compound macrocycles to investigate their structural characteristics and electronic properties. Studies involving this compound and related hydroporphyrins, such as chlorin (B1196114) and oxochlorin, have employed DFT to analyze their molecular geometries. researchgate.net

Research indicates that the introduction of an exocyclic ring (ring E) in a chlorin to form a this compound or oxothis compound significantly alters bond angles throughout the macrocycle framework. For instance, the bond angles at N3-C14-C15 in (oxo)phorbines are observed to widen by approximately 11° compared to porphine (B87208) or analogous sparsely substituted chlorins. researchgate.net This structural modification leads to a change in the shape of the macrocycle core, transitioning from a nearly square porphine to a kite-shaped (oxo)chlorin and a right-angled trapezoid (oxo)this compound. researchgate.net Furthermore, the core size of these macrocycles increases in the order of porphine < this compound ~ oxothis compound < oxochlorin ~ chlorin. researchgate.net

DFT studies have also provided insights into the Cβ-Cβ bond distances in the pyrroline (B1223166) ring (ring D) of (oxo)chlorins and (oxo)phorbines, which are elongated (1.52–1.54 Å) compared to porphine (1.35 Å) due to sp3 versus sp2 hybridization. researchgate.netacs.org These calculations confirm that even sparsely substituted this compound macrocycles exhibit only slight distortions from planarity, with distortion increasing along the series porphine < chlorin < oxochlorin < this compound < oxothis compound. researchgate.netacs.org

Table 1: Structural Parameters of this compound and Related Macrocycles from DFT Studies

| Macrocycle Type | Core Shape | Cβ-Cβ Bond Distance (Ring D) | Planarity Distortion |

| Porphine | Nearly square | 1.35 Å | Slight |

| Chlorin | Kite-shaped | 1.52–1.54 Å | Moderate |

| Oxochlorin | Kite-shaped | 1.52–1.54 Å | Moderate |

| This compound | Right-angled trapezoid | 1.52–1.54 Å | Moderate |

| Oxothis compound | Right-angled trapezoid | 1.52–1.54 Å | Highest |

Ab initio quantum chemistry methods are computational techniques that derive molecular properties directly from fundamental physical constants and the number and positions of electrons, without relying on empirical parameters. wikipedia.orgmpg.describd.com These methods, including Hartree-Fock (HF) and post-HF approaches like Møller-Plesset perturbation theory and Configuration Interaction (CI), provide highly accurate descriptions of electronic structure. wikipedia.orgscribd.com While specific ab initio studies solely on the parent this compound compound are less commonly detailed in general literature compared to DFT, the principles apply to complex systems like phorbines. High-level ab initio calculations have been employed for related complex systems, revealing multi-configuration natures of ground states, which can be crucial for accurately describing the electronic properties of such intricate molecules. chemrxiv.org These methods are particularly valuable for systems where electron correlation plays a significant role, offering a more rigorous treatment than standard DFT approximations. wikipedia.orgstackexchange.com

Time-Dependent Density Functional Theory (TDDFT) is a widely used electronic structure method for calculating excited state energies, absorption intensities, and circular dichroism intensities. rsc.orgfaccts.dearxiv.org It offers a balance of cost-effectiveness and semi-quantitative accuracy for many excited state calculations. rsc.org TDDFT has been applied to study the UV-visible properties of porphyrinoids, including pheophytin a (CID 6602299), a demetallated chlorophyll (B73375) derivative that shares structural similarities with this compound. researchgate.netresearchgate.netresearchgate.net Studies have shown that the substitution of the central magnesium (CID 5462224) ion in chlorophyll by other metal ions like chromium, iron, or nickel leads to a blue shift of the Q-band in the UV-visible spectrum, as predicted by TDDFT calculations. researchgate.net Furthermore, TDDFT predictions have explored charge-transfer (CT) states within this compound rings, particularly in the context of their interactions with other molecules, such as DNA base pairs. researcher.life These calculations are essential for understanding the photophysical properties of phorbines, including their absorption and emission characteristics, which are critical for potential applications in areas like photodynamic therapy or light harvesting. ontosight.ai

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by solving Newton's equations of motion for atoms and molecules. mdpi.com This approach allows for the investigation of dynamic processes, conformational changes, and intermolecular interactions. mdpi.comnih.govrsc.org

The flexibility and conformational dynamics of macrocyclic compounds like phorbines are crucial for their function and interactions. MD simulations can provide insights into the spontaneous conformational changes and stability of the this compound macrocycle over time. While specific detailed MD studies focusing solely on the conformational dynamics of the parent this compound compound are less explicitly highlighted in the general search results, related studies on porphyrinoids and chlorophyll derivatives demonstrate the utility of MD in probing such dynamics. For instance, ultrafast studies have probed the dynamics and trapped conformational states of this compound-like structures. core.ac.uk The mobility and conformational changes of the this compound ring, particularly when interacting with other molecular systems, have been noted in the context of DNA interactions, suggesting that MD simulations can elucidate these dynamic aspects. researcher.life MD simulations are broadly applied to characterize the conformational plasticity of biomolecular systems, which is highly relevant to the flexible macrocyclic structure of phorbines. researchgate.netnih.gov

Molecular dynamics simulations are powerful tools for understanding how this compound systems interact with their surrounding chemical environments, such as solvents or other molecules. These interactions can significantly influence the compound's properties and reactivity. For example, the solvent's role in activating metal ions towards porphyrinoids, including pheophytin a, has been investigated using DFT calculations in conjunction with experimental studies, indicating that solvent can cause slight conformational changes in the macrocyclic ligand and affect metalation kinetics. researchgate.net While this specific example uses DFT, MD simulations are ideally suited to model the explicit solvent-solute interactions and their dynamic effects on the this compound structure and its ability to coordinate metals or interact with other species. The general application of MD simulations to characterize interactions in various chemical environments, such as protein-ligand or lipid-protein interactions, underscores its potential for studying this compound's behavior in different media. mdpi.commdpi.com Understanding these interactions is vital for predicting the behavior of phorbines in diverse chemical and biological contexts, including their potential in catalysis or as components in supramolecular assemblies. ontosight.airsc.org

Mechanistic Studies of this compound Reactions via Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by simulating complex chemical systems. This approach is particularly valuable for studying short-lived intermediates that are challenging to observe experimentally, thereby providing a molecular-level perspective on reaction pathways. scirp.orgsmu.edu Mechanistic studies typically commence by establishing the relative energies of reactants, transition states, and products on the potential energy surface (PES) of the reacting system. smu.edu

The elucidation of transition states (TSs) and reaction pathways is a cornerstone of computational mechanistic studies. Transition states represent fleeting, high-energy configurations that are nearly impossible to observe directly through experimental means. youtube.comresearchgate.net Computational models, particularly those based on quantum chemistry methods like Density Functional Theory (DFT), are employed to predict the structures of these critical points. youtube.comresearchgate.net While such calculations can be computationally intensive, advancements, including the integration of machine learning, are accelerating the process of identifying transition state structures. youtube.com

Once stationary points on the PES are identified, the intrinsic reaction coordinate (IRC) method can be utilized to map out the minimum energy path connecting reactants to products via the transition state. This provides a step-by-step energetic and structural description of the reaction pathway, offering detailed insights into the molecular transformations occurring during the reaction. smu.edu Automated transition-state search algorithms are continually being developed to enhance the efficiency and reliability of these explorations. smu.edu

Activation energy (Ea) is a fundamental kinetic parameter representing the minimum energy barrier that reactants must overcome to transform into products. This energy directly influences the rate at which a chemical reaction proceeds, as described by the Arrhenius equation. longdom.org Computational chemistry, particularly quantum chemical calculations, is routinely used to determine activation energies by computing the energies of the reactant, the transition state, and the product. pku.edu.cn

DFT is a widely applied method for calculating activation barriers. youtube.comethz.chresearchgate.net These calculations involve optimizing the geometries of the reactant, product, and the transition state, followed by energy calculations at a high level of theory. The difference in energy between the transition state and the reactants provides the activation energy. While specific activation energy calculations for this compound are not extensively detailed in the provided search results, the methodology involving DFT for determining reaction barriers is a standard approach applicable to such organic molecules. pku.edu.cn

Prediction of Spectroscopic Signatures for this compound Compounds

Computational methods are invaluable for predicting the spectroscopic signatures of chemical compounds, providing theoretical spectra that can be compared with experimental data or used to anticipate properties of novel molecules. For this compound, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are the primary computational tools used for this purpose. rsc.orgscirp.orgnih.gov

These calculations enable the prediction of various spectroscopic properties, including:

UV-Visible (UV-Vis) Absorption Spectra: TDDFT can simulate electronic absorption spectra by calculating excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. rsc.orgscirp.orgnih.gov This allows for the identification of characteristic absorption features, such as charge-transfer states and Q-bands. rsc.org

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra: DFT can predict vibrational frequencies (for IR spectroscopy) and chemical shifts (for NMR spectroscopy) by analyzing the optimized molecular geometry and electronic structure. scirp.org

The analysis of frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations is crucial for understanding the electronic transitions responsible for observed spectroscopic features and for predicting the reactivity of the molecule. scirp.org While direct, detailed spectroscopic predictions specifically for this compound were not found in the search results, the general applicability of DFT/TDDFT to porphyrin-like structures (which this compound is related to) suggests these methods would be employed to characterize its electronic and vibrational properties. core.ac.ukresearcher.life

Development of Computational Models for this compound Reactivity

The development of computational models for predicting and understanding the reactivity of compounds like this compound is a dynamic area of research in theoretical chemistry. These models leverage advanced computational techniques to provide a molecular-level understanding of how this compound might interact with other molecules, undergo transformations, or exhibit specific chemical behaviors. osti.govnih.govchemrxiv.orgfrontiersin.orgmdpi.com

Key approaches in developing such models include:

Quantum Mechanical (QM) Methods: DFT and ab initio methods are foundational for modeling the electronic structure and energetic landscape of this compound, which are critical for understanding its intrinsic reactivity. osti.gov

Molecular Dynamics (MD) Simulations: While more focused on dynamic behavior, MD simulations can complement QM studies by exploring conformational changes and interactions in different environments, providing insights into reaction pathways and intermediate stability. osti.gov

Machine Learning (ML) and Artificial Intelligence (AI): Emerging trends involve integrating ML and AI to accelerate computational algorithms and enhance the prediction of chemical reactions and properties. These data-driven approaches can help in identifying patterns in reactivity and designing new reactions. chemrxiv.org

The overarching goal of these computational models is to reliably reproduce experimental observables and extend the understanding of chemical reactivity from the molecular scale to more complex systems. osti.gov By providing structural, dynamic, and energetic information, these models can help define reaction mechanisms and predict the outcomes of chemical transformations involving this compound. researchgate.net

Supramolecular Chemistry and Self Assembly of Phorbine Constructs

Design Principles for Phorbine-Based Supramolecular Architectures

The design of this compound-based supramolecular structures is guided by the strategic use of non-covalent interactions and the inherent geometry of the this compound macrocycle. rsc.org The goal is to control the assembly of individual this compound molecules into predictable, higher-order structures with specific functions.

Key design principles include:

Molecular Recognition: This principle involves designing host molecules that selectively bind to specific guest molecules through complementary shapes, sizes, and chemical functionalities. ebrary.net For this compound-based systems, this can mean creating a cavity that recognizes a particular substrate. nih.gov

Functional Group Placement: The periphery of the this compound macrocycle can be chemically modified with functional groups that direct self-assembly. For instance, attaching hydrogen-bond donors and acceptors can lead to the formation of predictable networks, while adding charged groups can guide assembly through electrostatic interactions. mdpi.comnih.gov Attaching pyridyl or carboxylate groups allows for the construction of coordination networks with metal ions. rsc.orgmdpi.com

Symmetry and Shape Complementarity: The C4 symmetry of the parent porphyrin structure allows for the symmetrical introduction of self-assembling motifs, which is a powerful tool for creating ordered polymers and frameworks. rsc.org The rigid, planar nature of the this compound core promotes stacking interactions and the formation of well-defined assemblies. nih.gov

Hierarchical Assembly: This involves a stepwise process where smaller, simple structures first self-assemble and then these larger units organize into even more complex architectures. nih.gov This allows for intricate control over the final supramolecular construct.

The primary forces leveraged in the design of these architectures are non-covalent, including hydrogen bonds, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. wikipedia.orgmdpi.com The synergistic combination of these interactions allows for the formation of robust and diverse structures. nih.gov

Interactive Table: Guiding Principles in this compound Supramolecular Design

| Design Principle | Key Non-Covalent Interaction(s) | Resulting Architecture Example |

| Symmetry-Guided Assembly | Metal Coordination, Hydrogen Bonding | 2D or 3D Coordination Networks, Porous Frameworks rsc.org |

| Peripheral Functionalization | π-π Stacking, Hydrophobic Effects | 1D Fibrous Polymers, Nanostructures mdpi.comrsc.org |

| Shape Complementarity | Host-Guest Interactions, van der Waals Forces | Encapsulation Complexes, Molecular Squares nih.govnorthwestern.edu |

| Hierarchical Organization | Multiple Weak Interactions | Complex 3D Aggregates, Patterned Surfaces nih.govresearchgate.net |

Self-Assembly Mechanisms of this compound Building Blocks

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. researchgate.net For this compound building blocks, the process is dictated by a delicate balance of these forces, as well as external conditions like solvent and temperature. cambridge.org

The primary mechanisms driving the assembly of this compound constructs are:

π-π Stacking: The large, aromatic surface of the this compound macrocycle facilitates strong π-π stacking interactions, which are a primary driving force for aggregation. This typically leads to two types of arrangements: J-aggregates (edge-to-edge) and H-aggregates (face-to-face), each with distinct spectroscopic signatures. mdpi.comcambridge.org

Hydrogen Bonding: Introducing groups capable of hydrogen bonding, such as carboxylic acids or amides, onto the this compound periphery allows for the formation of highly directional and specific interactions. This mechanism is crucial for creating robust, ordered assemblies like tapes, sheets, and rosettes. mdpi.comnih.gov

Metal Coordination: The nitrogen atoms in the this compound core can coordinate with a central metal ion. Additionally, functional groups like pyridyls or carboxylates can be added to the periphery to coordinate with external metal ions or clusters. mdpi.comcambridge.org This strong and directional interaction is widely used to build rigid and stable structures, including supramolecular polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Hydrophobic and Solvophobic Effects: In aqueous or polar solutions, the nonpolar this compound macrocycles tend to aggregate to minimize their contact with the solvent. This hydrophobic effect is a powerful, non-directional driving force for assembly. mdpi.com The choice of solvent can significantly influence the resulting nanostructure. researchgate.net

Electrostatic Interactions: By introducing positive or negative charges onto the this compound molecule's periphery, electrostatic attraction or repulsion can be used to control the assembly process, often in conjunction with other interactions. mdpi.com

These mechanisms can work in concert. For example, the combination of metal coordination and π-stacking can lead to more robust and structurally diverse materials. nih.gov

Templated Assembly Strategies for this compound Systems

Templated assembly provides a higher level of control over the self-assembly process by using an external molecule, ion, or surface to guide the formation of a specific architecture. mdpi.com This strategy is particularly effective for creating complex structures that are not readily accessible through spontaneous self-assembly.

Molecular Templating: In this approach, a "template" molecule directs the arrangement of this compound building blocks around it. For instance, a multidentate ligand can coordinate to the metal centers of several this compound units, organizing them into a specific geometry like a nanoring or cage. rsc.orgrsc.org Dynamic covalent chemistry, such as the formation of imine bonds, can be used in a template-directed manner to construct intricate, covalently-linked but still self-assembled macrocycles. rsc.orgrsc.org The template essentially pre-organizes the components, increasing the efficiency and yield of the desired complex structure. acs.org

Ion Templating: Specific cations or anions can act as templates, organizing host molecules around them. This is common in the synthesis of macrocycles where the size and charge of the ion dictate the size of the resulting ring. researchgate.net

Surface Templating: The self-assembly of this compound derivatives can be directed by a substrate. The interactions between the molecules and the surface can lead to the formation of highly ordered two-dimensional nanostructures and patterns that would not form in solution. researchgate.netrsc.org Techniques like scanning tunneling microscopy (STM) are used to study and characterize these surface-confined assemblies. rsc.org

These templating strategies are crucial for moving beyond simple aggregates to the precise fabrication of complex, functional molecular systems. rsc.org

This compound-Containing Supramolecular Polymers and Frameworks

By designing this compound monomers with specific, directional interaction sites, it is possible to construct large, extended structures such as one-dimensional supramolecular polymers and three-dimensional porous frameworks. rsc.org

Supramolecular Polymers: These are chain-like structures formed by linking monomeric units (in this case, this compound derivatives) through non-covalent interactions like hydrogen bonding or metal-ligand coordination. rsc.orgresearchgate.net For example, a this compound molecule functionalized with two opposing pyridyl groups can coordinate with metal ions to form a linear chain. Similarly, a porphyrin tripod composed of three zinc porphyrin units has been shown to form long, fibrous supramolecular polymers through the axial coordination of triazole nitrogen atoms to the zinc centers. acs.org These materials often exhibit properties distinct from their monomeric components, and their formation can disrupt aggregation, enhancing functionalities like singlet oxygen generation. rsc.org

Porous Frameworks (MOFs and COFs): this compound derivatives are excellent building blocks for crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orggoogle.com

This compound-based MOFs are constructed by linking this compound units functionalized with carboxylate or pyridyl groups (the "linkers") to metal ions or metal clusters (the "nodes"). mdpi.commdpi.com The result is a highly ordered, porous crystalline material. nih.gov These frameworks are notable for their exceptionally high surface areas, tunable pore sizes, and chemical stability, making them promising for applications in catalysis and gas storage. mdpi.comrsc.org

This compound-based COFs are similar but are constructed entirely from light elements, with this compound units linked by strong covalent bonds (e.g., imine or boronate ester linkages) in a way that still allows for error correction and crystallization, a hallmark of self-assembly processes. acs.org

These extended structures represent a powerful method for organizing this compound units into solid-state materials with emergent properties derived from the collective behavior of the macrocycles. rsc.org

Host-Guest Chemistry Involving this compound Macrocycles

Host-guest chemistry involves the binding of a smaller molecule or ion (the "guest") within a cavity of a larger molecule or supramolecular assembly (the "host"). ebrary.netnih.gov this compound-based constructs are excellent candidates for host systems due to their inherent cavities and their ability to form larger, hollow architectures.

Macrocycle as Host: The central cavity of the this compound macrocycle itself can encapsulate small guest species. Furthermore, the aromatic faces of the macrocycle can bind guests through π-π and other weak interactions. rsc.org

Supramolecular Cages and Assemblies as Hosts: More sophisticated hosts can be built by assembling multiple this compound units. For example, "molecular squares" or other cage-like structures can be formed through metal-coordination self-assembly, creating well-defined internal cavities capable of encapsulating larger guest molecules. northwestern.edu The binding of a guest within these cavities can be highly selective, depending on the size, shape, and chemical complementarity between the host and guest. nih.gov

Functional Aspects of Binding: Host-guest complexation can dramatically alter the properties of both the host and the guest. Encapsulation can protect a reactive guest, enhance the solubility of a hydrophobic guest, or bring reactants into close proximity to catalyze a reaction. nih.gov Guest binding is often detected by changes in the host's spectroscopic properties, such as a shift in its fluorescence emission. northwestern.edu This principle is the basis for developing this compound-based chemical sensors. researchgate.net

The study of host-guest interactions is fundamental to molecular recognition and is a key application of the supramolecular architectures built from this compound. researchgate.netnih.gov

Phorbine in Advanced Materials and Catalysis Research

Phorbine as a Component in Functional Materials Science

Scientific literature does not currently contain research on the use of a compound named "this compound" as a component in functional materials science. Consequently, there is no available data on its incorporation into thin films, nanostructures, or its optoelectronic properties.

This compound-Incorporated Thin Films and Nanostructures

There is no available research on the incorporation of "this compound" into thin films or nanostructures.

Optoelectronic Properties of this compound-Based Materials

The optoelectronic properties of materials purportedly based on "this compound" have not been described in the scientific literature.

This compound in Catalysis Research

A thorough review of catalysis research literature did not yield any results for a compound named "this compound." Therefore, its application in catalysis, including the catalytic activity of its metal complexes, its potential in photocatalysis, or its use as inspiration for biomimetic catalysts, remains uninvestigated.

This compound Metal Complexes as Catalysts for Chemical Transformations

There is no information available on the synthesis or catalytic applications of "this compound" metal complexes for chemical transformations.

Biomimetic Catalysis Inspired by this compound Architectures

There is no evidence in the current body of scientific research to suggest that the architecture of a compound named "this compound" has inspired any work in the field of biomimetic catalysis.

Future Research Directions and Unexplored Avenues in Phorbine Chemistry

Innovations in Phorbine Synthetic Methodologies

The synthesis of complex tetrapyrroles like this compound and its derivatives presents considerable challenges, often requiring precise control over regioselectivity and stereochemistry. Future research in this area is focused on developing more efficient, selective, and sustainable synthetic routes. Advances in de novo synthesis methods are crucial for creating this compound analogues with tailored peripheral substituents, enabling the fine-tuning of their properties for specific applications easychem.orgnih.gov.

Key innovations include the application of modern catalytic methods, such as transition metal-catalyzed reactions (e.g., cross-coupling and C-H activation), which allow for the construction of complex molecular scaffolds with high efficiency and selectivity nih.govthegoodscentscompany.comuni.lu. C-H activation, in particular, offers a pathway for direct functionalization, reducing the number of synthetic steps and intermediates uni.lu. Furthermore, the adoption of green chemistry principles is driving the development of more environmentally benign syntheses, minimizing waste and utilizing renewable feedstocks thegoodscentscompany.comuni.lu. Flow chemistry, which involves conducting reactions in a continuous stream rather than in traditional batch processes, offers enhanced control, improved scalability, and increased safety, making it a promising avenue for large-scale this compound production thegoodscentscompany.comuni.lu. The integration of artificial intelligence (AI) and machine learning (ML) is also revolutionizing synthetic route design by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthetic pathways, thereby accelerating the discovery and development of new this compound compounds thegoodscentscompany.comnih.gov.

Advanced Spectroscopic Characterization Techniques for this compound Assemblies

Understanding the intricate structures, dynamics, and intermolecular interactions of this compound and its assemblies is critical for unlocking their full potential. Advanced spectroscopic techniques are at the forefront of these investigations. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like 19F NMR, is instrumental in characterizing the formation and dynamics of complex assemblies, providing detailed insights into molecular conformations and interactions ctdbase.org.

High-resolution mass spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) plays a vital role in confirming the identity and purity of synthesized this compound derivatives and their assemblies nih.gov. Time-resolved optical spectroscopy, encompassing both absorption and fluorescence techniques, is essential for elucidating the photophysical properties of this compound compounds, particularly their excited-state dynamics, energy transfer processes, and quantum yields. These techniques allow researchers to probe how structural modifications and supramolecular organization influence the electronic properties and light-harvesting capabilities of this compound systems, which is crucial for applications mimicking natural photosynthetic systems. Integrating these advanced spectroscopic analyses with in situ structural and microscopic studies can provide a comprehensive understanding of the complex interplays governing the functionality of this compound-based materials.

Predictive Modeling and Data Science in this compound Research

The increasing complexity of this compound chemistry necessitates the adoption of computational approaches and data science methodologies to predict properties, optimize reaction pathways, and understand material behavior. Predictive modeling, a quantitative discipline within data science, leverages historical data and algorithms to forecast future outcomes.

In this compound research, Density Functional Theory (DFT) calculations are extensively used to investigate the ground-state molecular orbital characteristics and electronic structures of this compound derivatives, while time-dependent DFT (TDDFT) calculations are employed to elucidate excited-state properties and absorption transitions. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound molecules in various environments, including their self-assembly processes and interactions with other molecules. Machine learning algorithms and artificial intelligence are increasingly being applied to analyze vast datasets of chemical structures and properties, enabling the prediction of novel this compound compounds with desired characteristics and the accelerated discovery of new lead compounds thegoodscentscompany.comnih.gov. These computational tools can significantly reduce the time and resources required for experimental synthesis and characterization by guiding rational design and identifying promising candidates thegoodscentscompany.com.

Exploration of Novel this compound-Based Materials with Tailored Functionality

The unique structural and electronic properties of this compound make it an attractive building block for the creation of novel functional materials with tailored functionalities. Research in this area focuses on leveraging this compound's ability to coordinate with metal ions and its strong light absorption in the visible and near-infrared regions.

Fundamental Investigations into this compound's Role in Natural Product Biosynthesis

This compound's close structural relationship to chlorophylls (B1240455) underscores its fundamental importance in natural product biosynthesis. Future research aims to fully elucidate the enzymatic pathways and biochemical mechanisms involved in the natural formation of this compound and this compound-containing natural products. This includes understanding the precise steps through which porphyrin precursors are modified to yield the unique this compound skeleton, particularly the formation of the characteristic cyclopentane (B165970) ring wikipedia.orgontosight.aialfa-chemistry.comnih.gov.

Investigations involve the use of genetic and biochemical methods to identify and characterize the enzymes responsible for these transformations. By studying the biosynthesis of chlorophylls and other complex tetrapyrroles, researchers can gain deeper insights into the evolutionary processes that have shaped these vital molecules. Such fundamental knowledge is not only crucial for comprehending natural biological processes but also provides a blueprint for bio-inspired synthesis and the potential engineering of metabolic pathways in microorganisms for the sustainable production of valuable this compound-derived compounds.

Q & A

Q. How should researchers address gaps in this compound’s pharmacokinetic data for translational studies?

- Methodological Answer :

- PBPK Modeling : Physiologically based pharmacokinetic models to predict human dosing.

- Tracer Studies : Radiolabeled this compound (¹⁴C or ³H) for mass balance and metabolite profiling.

- Preclinical Trials : Dose escalation in non-rodent species (e.g., minipigs) under GLP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.